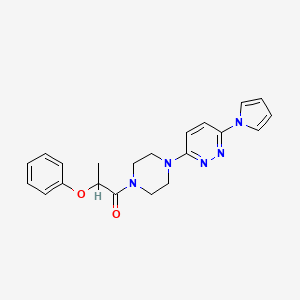![molecular formula C15H12ClF3N4OS B2497898 N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide CAS No. 338794-95-9](/img/structure/B2497898.png)
N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that include benzamides and pyridines with substitutions that could potentially affect their chemical behavior and applications. Such molecules are of interest in various fields, including medicinal chemistry, due to their diverse biological activities and chemical properties.
Synthesis Analysis
Synthesis of complex molecules like the one often involves multi-step chemical reactions that include the formation of amide bonds, introduction of the trifluoromethyl group, and construction of the pyridine ring. A similar synthesis pathway is outlined in the literature for related compounds, where key steps involve halogenation, amide bond formation, and the introduction of substituents to achieve the desired molecular architecture (Allan et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds typically features a complex arrangement of rings and substituents, which influences their chemical reactivity and interaction with biological molecules. X-ray crystallography and spectroscopic methods like NMR and IR are essential tools for elucidating these structures, providing detailed insights into the arrangement of atoms within the molecule and the configuration of its functional groups (Mocilac et al., 2018).
Chemical Reactions and Properties
The presence of functional groups such as the amide, chloro, and trifluoromethyl groups significantly influences the chemical reactivity of the molecule. These groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions, which are critical for further chemical modifications and the molecule's interaction with biological systems (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are influenced by the molecular structure. The presence of the trifluoromethyl group, in particular, can affect the molecule's lipophilicity, which is a critical factor in its pharmacokinetic behavior. Studies on similar compounds have employed techniques like crystallography to understand the impact of structural features on physical properties (Manessi‐Zoupa et al., 1994).
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability, are central to understanding the compound's behavior in chemical and biological systems. The electronic effects of substituents like the trifluoromethyl group and the structural configuration of the molecule play significant roles in determining these properties. Studies have explored the reactivity of similar compounds, providing a basis for predicting the behavior of the compound (Adhami et al., 2014).
科学的研究の応用
Chemical Structure and Properties
N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide, also known as the fungicide fluazinam, exhibits a dihedral angle between the pyridine and benzene ring planes, forming part of its chemical structure. In the crystal, hydrogen bonds, Cl⋯π, and N—O⋯π interactions link the molecules into chains and a three-dimensional network, contributing to its unique chemical properties (Jeon, Kim, Lee, & Kim, 2013).
Chemical Synthesis and Transformations
The compound has been involved in various chemical syntheses and transformations. For instance, its derivatives have been synthesized through different chemical reactions, including cyanation, chlorination, and nitration of related pyridine compounds, demonstrating its versatility in organic chemistry (Shiotani & Taniguchi, 1996). Additionally, its use in the synthesis of radioligands for biological evaluations shows its potential in medicinal chemistry (Gao et al., 2018).
Biological Evaluation and Potential Applications
The compound has been used in the synthesis of various derivatives for biological evaluation. For example, studies on Schiff's bases and azetidinones derived from this compound have shown potential antidepressant and nootropic activities, suggesting its utility in the development of central nervous system (CNS) active agents (Thomas et al., 2016). Furthermore, its involvement in the synthesis of glycine transporter inhibitors indicates its relevance in addressing neurological disorders (Yamamoto et al., 2016).
作用機序
Target of Action
The primary target of N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide, also known as 1-benzoyl-3-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}thiourea, is thought to be spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, causing changes in the cytoskeleton of oomycetes .
Result of Action
The molecular and cellular effects of this compound’s action include affecting the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
特性
IUPAC Name |
N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4OS/c1-23(12-11(16)7-10(8-20-12)15(17,18)19)22-14(25)21-13(24)9-5-3-2-4-6-9/h2-8H,1H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAWNYFEDLVFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

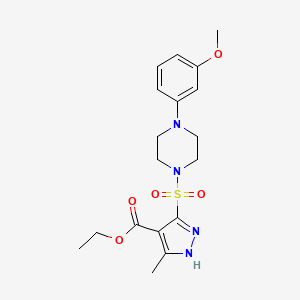
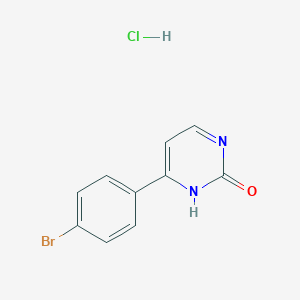
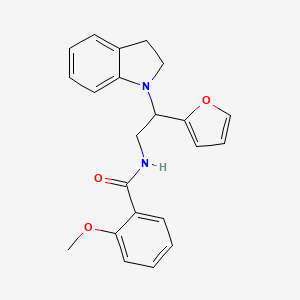
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)

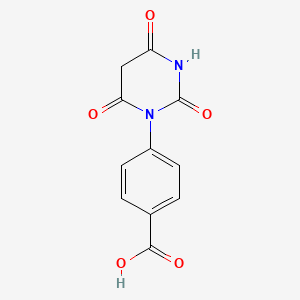


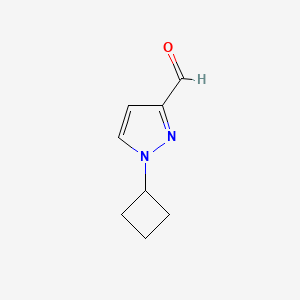
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)
![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)

